![molecular formula C14H12N2O2S B2538835 1-tosyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1279863-30-7](/img/structure/B2538835.png)

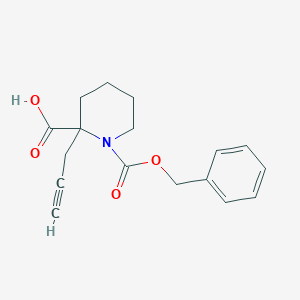

1-tosyl-1H-pyrrolo[3,2-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

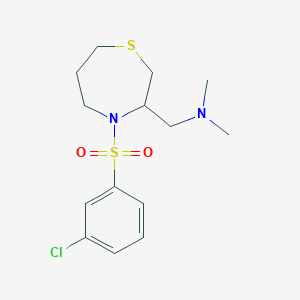

1-tosyl-1H-pyrrolo[3,2-c]pyridine is a type of nitrogen-containing heterocyclic compound . It is a derivative of 7-azaindoles, which are known for their widespread biological activities .

Synthesis Analysis

The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 1-tosyl-1H-pyrrolo[3,2-c]pyridine, was obtained by a one-step substitution reaction . This compound is available at the C3 position via Negishi reaction, Suzuki cross-coupling reaction, and at the C5 position via Buchwald-Hartwig coupling, Suzuki-Miyura coupling .Molecular Structure Analysis

The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction . The optimized molecular crystal structure was preliminarily determined using density functional theory (DFT) and compared with the X-ray diffraction values .Chemical Reactions Analysis

The compound exhibits potent activities against FGFR1, 2, and 3 . It has been reported that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit the activity of various proteases in pharmacological effects .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound have been studied by further studying the molecular electrostatic potential and frontier molecular orbital of the compound .Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis

Research has shown that the pyrrolopyridine system in compounds related to 1-tosyl-1H-pyrrolo[3,2-c]pyridine is oriented at specific angles towards other groups in the molecule. For example, in a study, the pyrrolopyridine system was found to be oriented at a dihedral angle towards the phenyl ring of the tosyl residue, indicating significant structural features (Pfaffenrot, Schollmeyer, & Laufer, 2012).

Crystallographic Studies

In another study, the structure of a compound containing the pyrrolo[3,2-c]pyridine core was investigated, revealing details about its dihedral angles and intramolecular hydrogen bonding. These findings provide insights into the structural aspects of this class of compounds (Pfaffenrot, Schollmeyer, & Laufer, 2012).

Synthesis and Reactivity

The synthesis and reactivity of various derivatives of pyrrolo[3,2-c]pyridines have been studied extensively. For instance, one research focused on the synthesis of D-arabinofuranosides from 1H-pyrrolo[3,2-c]pyridine, exploring their glycosylation products and the impact of different halides (Bourgeois & Seela, 1991).

Biological Activity

Significant research has been conducted on the biological activity of pyrrolo[3,2-c]pyridine derivatives. These compounds have been found to have a broad spectrum of pharmacological properties, making them of interest in the development of new therapeutic agents. Their potential applications range from treating nervous and immune system diseases to antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Synthesis Methods

Various methods for synthesizing compounds with the pyrrolo[3,2-c]pyridine core have been developed. One approach involved a phosphine-catalyzed annulation process to form highly functionalized tetrahydropyridines, demonstrating the versatility and potential applications of these compounds in synthesis and medicinal chemistry (Zhu, Lan, & Kwon, 2003).

Chemical Properties and Applications

The chemical properties and potential applications of 1-tosyl-1H-pyrrolo[3,2-c]pyridine derivatives in various fields, including pharmacology and materials science, are a significant area of research. For example, studies on the synthesis, characterization, and reactivity of these compounds can provide valuable insights for developing new drugs or materials with specific properties (Murthy et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-11-2-4-13(5-3-11)19(17,18)16-9-7-12-10-15-8-6-14(12)16/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXIJYRIINMOLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tosyl-1H-pyrrolo[3,2-c]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2538753.png)

![4-Benzyl-1-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2538761.png)

![[5-[(2-Ethylpiperidin-1-yl)methyl]-1-methylpyrazol-4-yl]methanamine](/img/structure/B2538763.png)

![4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine](/img/structure/B2538764.png)

![3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2538769.png)